Neostigmine iodide
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Overview
Description
Neostigmine Iodide is a cholinesterase inhibitor primarily used in the treatment of myasthenia gravis and to reverse the effects of muscle relaxants such as gallamine and tubocurarine . Unlike physostigmine, this compound does not cross the blood-brain barrier . It is a quaternary ammonium compound that enhances muscle tone by inhibiting the enzyme acetylcholinesterase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Neostigmine Iodide involves multiple steps. Initially, 3-dimethylaminophenol is reacted with N-dimethylcarbamoyl chloride to form a dimethylcarbamate . This intermediate is then alkylated using methyl iodide to produce this compound . The reaction conditions typically involve maintaining low temperatures (0–5°C) and using solvents like acetone .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The key starting materials include m-Anisidine and dimethylcarbamoyl chloride, with the final product being purified through crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions: Neostigmine Iodide undergoes various chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.
Major Products:
Hydrolysis Products: The hydrolysis of this compound yields dimethylamine and 3-dimethylaminophenol.
Scientific Research Applications
Neostigmine Iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving neurotransmission and enzyme inhibition.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
Neostigmine Iodide exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for the degradation of acetylcholine . By inhibiting this enzyme, this compound increases the concentration of acetylcholine at the neuromuscular junction, enhancing cholinergic transmission and improving muscle contraction . The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the breakdown of acetylcholine .
Comparison with Similar Compounds
Physostigmine: Unlike Neostigmine Iodide, physostigmine can cross the blood-brain barrier and is used in the treatment of central nervous system disorders.
Pyridostigmine: Similar to this compound but has a longer duration of action and is also used in the treatment of myasthenia gravis.
Edrophonium: A short-acting cholinesterase inhibitor used primarily for diagnostic purposes in myasthenia gravis.
Uniqueness: this compound is unique in its inability to cross the blood-brain barrier, making it suitable for peripheral applications without central nervous system effects . Its rapid onset and intermediate duration of action make it ideal for both therapeutic and diagnostic uses in neuromuscular disorders .
Properties
CAS No. |
1212-37-9 |
---|---|
Molecular Formula |
C12H19IN2O2 |
Molecular Weight |
350.20 g/mol |
IUPAC Name |
[3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C12H19N2O2.HI/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5;/h6-9H,1-5H3;1H/q+1;/p-1 |
InChI Key |
IRBBYXNXNPIQLI-UHFFFAOYSA-M |
SMILES |
CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.[I-] |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.[I-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SB-24; SB24; SB 24; TL-1321; TL 1321; TL1321; Neostigmine Iodide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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